(s)-Tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

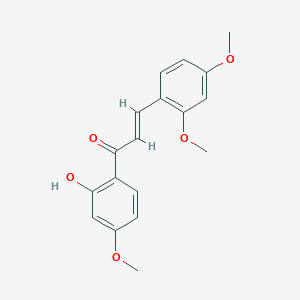

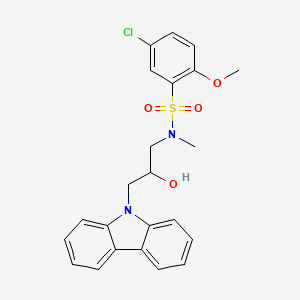

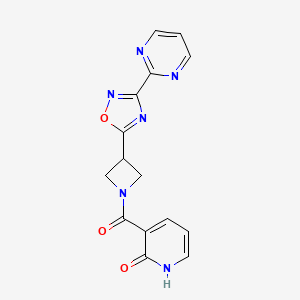

This compound is a type of oxathiazolidine, which is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and a sulfur atom in a five-membered ring. The tert-butyl group and carboxylate group are common in organic chemistry and often used in the synthesis of various compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show the five-membered oxathiazolidine ring with the various substituents attached. The exact 3D conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

As a heterocyclic compound, it might undergo reactions typical for such structures, like ring-opening or substitution reactions. The presence of the carboxylate group could also make it a participant in various acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用

Organic Synthesis Applications

- Stereoselective Synthesis : The compound and its derivatives are used in the stereoselective synthesis of important intermediates. For instance, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate has been hydroformylated to give valuable intermediates for the synthesis of homochiral amino acid derivatives, showcasing the compound's utility in producing enantiomerically pure substances (Kollár & Sándor, 1993).

Medicinal Chemistry Applications

- Development of Antiarthritic Agents : Derivatives of the compound with a 1,2-isothiazolidine-1,1-dioxide skeleton have shown potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as production of interleukin-1, demonstrating potential as novel antiarthritic agents (Inagaki et al., 2000).

- Anti-HIV-1 Activity : Certain derivatives, notably those involving 1,2,3-triazole analogues, have shown potent anti-HIV-1 activity, indicating their potential as therapeutic agents against HIV-1 infections (Alvarez et al., 1994).

Pharmacophore Development

- Anticancer Agents : Functionalized amino acid derivatives synthesized from the compound have shown interesting cytotoxicity against human cancer cell lines, suggesting their utility in designing new anticancer agents (Kumar et al., 2009).

作用機序

Target of Action

Thiazolidine motifs, which are similar to the compound , have been found to exhibit notable medicinal and pharmaceutical properties . They are present in diverse natural and bioactive compounds and show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

It can be inferred from related thiazolidine derivatives that the presence of sulfur enhances their pharmacological properties . They are used as vehicles in the synthesis of valuable organic combinations .

Biochemical Pathways

Thiazolidine derivatives have been found to impact a variety of biological responses, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives have been found to exhibit diverse therapeutic and pharmaceutical activity .

Action Environment

The synthesis of thiazolidine derivatives has been optimized using green chemistry approaches, which aim to reduce the environmental impact of chemical processes .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (5S)-5-methyl-2,2-dioxooxathiazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5S/c1-6-5-9(15(11,12)14-6)7(10)13-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFOJWQAHCHOLG-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(S(=O)(=O)O1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-5-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2975261.png)

![2-(benzenesulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2975263.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2975265.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2975271.png)

![4-(2-((2-(benzo[b]thiophen-3-yl)-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol,monohydrochloride](/img/structure/B2975275.png)

![(2-(Methylthio)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2975276.png)